Cas no 944690-74-8 (4-Methyl-2-(piperazin-1-yl)phenol)

4-Methyl-2-(piperazin-1-yl)phenol is a phenolic compound featuring a piperazine substituent, offering versatile utility in organic synthesis and pharmaceutical applications. Its structural combination of a phenol group and a piperazine moiety enables reactivity in nucleophilic and electrophilic processes, making it valuable for constructing complex heterocyclic frameworks. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in coupling reactions or as an intermediate in medicinal chemistry. Its stability under standard conditions ensures reliable handling and storage. Researchers may employ it in the development of bioactive molecules, leveraging its potential for hydrogen bonding and chelation properties. The product is typically characterized by NMR and HPLC for purity verification.
4-Methyl-2-(piperazin-1-yl)phenol structure
944690-74-8 structure
Product Name:4-Methyl-2-(piperazin-1-yl)phenol
CAS No:944690-74-8
MF:C11H16N2O
MW:192.257542610168
CID:5787088
PubChem ID:4738821
Update Time:2025-06-08

4-Methyl-2-(piperazin-1-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 944690-74-8
    • Oprea1_333502
    • SCHEMBL532401
    • GS1469
    • EN300-1847486
    • 4-methyl-2-(piperazin-1-yl)phenol
    • 4-Methyl-2-(piperazin-1-yl)phenol
    • Inchi: 1S/C11H16N2O/c1-9-2-3-11(14)10(8-9)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3
    • InChI Key: CCEWASRJAZPSRF-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C)C=C1N1CCNCC1

Computed Properties

  • Exact Mass: 192.126263138g/mol
  • Monoisotopic Mass: 192.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.5Ų

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Additional information on 4-Methyl-2-(piperazin-1-yl)phenol

Research Brief on 4-Methyl-2-(piperazin-1-yl)phenol (CAS: 944690-74-8): Recent Advances and Applications

4-Methyl-2-(piperazin-1-yl)phenol (CAS: 944690-74-8) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of recent studies exploring its pharmacological properties, mechanism of action, and potential use in drug development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in the context of modern biomedical research.

Recent studies have focused on the synthesis and optimization of 4-Methyl-2-(piperazin-1-yl)phenol, with particular emphasis on its role as a building block for more complex molecules. The compound's piperazine moiety is of particular interest, as it is a common pharmacophore found in many bioactive molecules. Researchers have employed advanced synthetic techniques, such as microwave-assisted synthesis and flow chemistry, to improve the yield and purity of this compound. These advancements have facilitated its use in high-throughput screening and structure-activity relationship (SAR) studies.

In terms of pharmacological applications, 4-Methyl-2-(piperazin-1-yl)phenol has shown promise as a modulator of various biological targets. Preliminary in vitro studies indicate that this compound exhibits affinity for certain neurotransmitter receptors, suggesting potential applications in neurological disorders. Additionally, its antioxidant properties have been investigated, with some studies reporting its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. These findings open up new avenues for its use in neurodegenerative diseases and aging-related conditions.

Recent research has also explored the compound's potential in oncology. Some studies have demonstrated that derivatives of 4-Methyl-2-(piperazin-1-yl)phenol exhibit cytotoxic effects against specific cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. These findings underscore the compound's potential as a scaffold for developing novel anticancer agents.

Despite these promising results, challenges remain in the development of 4-Methyl-2-(piperazin-1-yl)phenol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical studies. Recent efforts have focused on prodrug strategies and formulation technologies to enhance the compound's pharmacokinetic profile. Additionally, computational modeling and molecular docking studies are being employed to design more selective and potent derivatives.

In conclusion, 4-Methyl-2-(piperazin-1-yl)phenol (CAS: 944690-74-8) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable tool for drug discovery and development. Continued research into its pharmacological properties, mechanism of action, and therapeutic potential is expected to yield significant advancements in the coming years. This brief highlights the importance of interdisciplinary collaboration in unlocking the full potential of this compound and translating laboratory findings into clinical applications.

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